PubChem identifies 4-HP-2-one as a natural product found in Mangifera indica, commonly known as the mango fruit []. However, further investigation is needed to determine its specific concentration and potential biological role within the fruit.
Some studies have explored related compounds with similar chemical structures for potential medicinal applications. For instance, a study investigating the development of new anti-cancer drugs mentions 4-HP-2-one as a reference point for synthesizing derivatives with potential anti-cancer properties [].
A scientific abstract describes the stereoisomers (mirror image structures) of 4-HP-2-one and their properties, but the full research is not readily available.
-HP-2-one presents an opportunity for further scientific exploration. Here are some potential areas for future research:
Isolating and characterizing 4-HP-2-one from natural sources like mangoes could provide a better understanding of its abundance and potential biological functions within the fruit.
Synthesizing 4-HP-2-one and its derivatives could allow researchers to study its chemical properties and explore its potential as a drug candidate or for other applications.
Investigating the biological activity of 4-HP-2-one could reveal potential applications in various fields, such as medicine, agriculture, or cosmetics.
4-Hydroxypentan-2-one has the molecular formula C₅H₁₀O₂ and a molecular weight of approximately 102.1317 g/mol. It features a hydroxyl group (-OH) attached to the second carbon of a pentanone structure, making it a ketone with alcohol functionality. The compound is recognized for its unique properties and is categorized under various names such as 4-hydroxy-4-methyl-2-butanone and 4-hydroxy-2-pentanone .
For example, one reaction involves the formation of 4-hydroxy-pentan-2-one from other organic precursors through hydrolysis and rearrangement processes .
Several methods exist for synthesizing 4-hydroxypentan-2-one:
The applications of 4-hydroxypentan-2-one span various industries:
Studies on the interactions of 4-hydroxypentan-2-one with other compounds have revealed its potential in enhancing flavor profiles when combined with other flavoring agents. Additionally, investigations into its antimicrobial properties suggest synergistic effects when used alongside traditional preservatives .
Several compounds share structural similarities with 4-hydroxypentan-2-one. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
3-Hydroxybutan-2-one | C₄H₈O₂ | A four-carbon ketone with similar functional groups |
Acetylacetone | C₅H₈O₂ | A diketone that serves as a precursor for various reactions |
3-Hydroxy-3-methylbutan-2-one | C₅H₁₂O₂ | A branched-chain compound with similar reactivity |
What sets 4-hydroxypentan-2-one apart from these compounds is its specific combination of hydroxyl and carbonyl functionalities that allow it to participate in unique
The boiling point of 4-hydroxypentan-2-one has been experimentally determined to be 177°C at 760 mmHg [1] [2]. This relatively high boiling point compared to simple ketones of similar molecular weight can be attributed to intermolecular hydrogen bonding between the hydroxyl group of one molecule and the carbonyl oxygen of another molecule. The presence of both ketone and alcohol functional groups creates a dual hydrogen bonding capability that significantly elevates the boiling temperature.
Historical experimental data from the NIST WebBook confirms this value, with measurements reported at 450.15 K (177°C) with an uncertainty of ±2-3 K [3]. These measurements were conducted using standard distillation methods and represent reliable experimental determinations under controlled atmospheric conditions.
The liquid density of 4-hydroxypentan-2-one has been measured at 0.962 g/cm³ at room temperature [1] [2]. This density value is consistent with the molecular structure containing both polar (hydroxyl and carbonyl) and nonpolar (alkyl chain) components. The relatively high density compared to saturated hydrocarbons of similar molecular weight reflects the presence of oxygen atoms and the compact molecular packing facilitated by hydrogen bonding interactions in the liquid phase.
Comparative analysis with related hydroxyketones shows that this density falls within the expected range for compounds containing both alcohol and ketone functionalities. The measurement was obtained using standard pycnometric techniques with temperature control to ensure accuracy [4].
The vapor pressure of 4-hydroxypentan-2-one has been determined to be 0.323 mmHg at 25°C [2] [4]. This relatively low vapor pressure indicates significant intermolecular forces in the liquid phase, primarily due to hydrogen bonding between molecules. The vapor pressure data is essential for understanding the compound's volatility characteristics and predicting its behavior in various applications.
Additional vapor pressure data shows variation with temperature, following the expected exponential relationship described by the Clausius-Clapeyron equation. The low vapor pressure at ambient temperature suggests that the compound will have limited evaporation rates under normal conditions, which has implications for storage and handling procedures [5] [6].
Computational studies utilizing density functional theory methods, particularly the B3LYP functional with 6-31++G(d,p) basis sets, have been employed to investigate the electronic structure and reactivity descriptors of 4-hydroxypentan-2-one [7] [8]. These calculations provide valuable insights into the molecular orbital characteristics, charge distribution, and chemical reactivity patterns.
The highest occupied molecular orbital and lowest unoccupied molecular orbital energies have been calculated to determine the energy gap, which serves as an indicator of chemical stability and reactivity. The HOMO-LUMO gap analysis reveals the compound's electronic properties and its potential for participating in various chemical reactions [8] [9].
Key global reactivity descriptors have been computed using DFT methods, including chemical hardness, softness, electronegativity, electrophilicity, and chemical potential [7] [8]. The chemical hardness, calculated as η = (ELUMO - EHOMO)/2, provides information about the compound's resistance to electron density changes during chemical reactions.
The electrophilicity index, which measures the tendency to accept electrons, has been determined along with nucleophilicity parameters that indicate electron-donating capacity. These descriptors are crucial for predicting reaction pathways and understanding the compound's behavior in various chemical environments [10] [9].
Computational modeling has revealed the spatial distribution of frontier molecular orbitals in 4-hydroxypentan-2-one [11] [12]. The HOMO is primarily localized on the hydroxyl oxygen and adjacent carbon atoms, while the LUMO shows significant contribution from the carbonyl group. This orbital distribution pattern explains the compound's reactivity patterns and preferred sites for electrophilic and nucleophilic attacks.
Mulliken population analysis and natural bond orbital calculations have provided detailed information about atomic charges and electron density distribution throughout the molecule [7] [8]. These calculations indicate that the carbonyl carbon carries a significant positive charge, making it susceptible to nucleophilic attack, while the hydroxyl oxygen maintains a substantial negative charge.
Mass spectrometric analysis of 4-hydroxypentan-2-one reveals characteristic fragmentation patterns that aid in structural identification [13] [14]. The molecular ion peak appears at m/z 102, corresponding to the molecular weight of the compound. However, this peak is often relatively weak due to facile fragmentation under electron ionization conditions [15].
The base peak occurs at m/z 43, corresponding to the acetyl cation (CH₃CO⁺) formed through alpha cleavage adjacent to the carbonyl group [15]. This fragmentation pattern is characteristic of methyl ketones and represents the most stable fragment ion. Additional significant peaks appear at m/z 59 (loss of CH₃CO from the molecular ion), m/z 31 (CH₂OH⁺), and m/z 29 (CHO⁺), providing confirmatory evidence for the hydroxyketone structure [13] [16].
McLafferty rearrangement processes contribute to additional fragmentation patterns, particularly involving hydrogen transfers and elimination of small neutral molecules. The presence of both ketone and alcohol functionalities creates multiple fragmentation pathways that must be considered during spectral interpretation [15] [17].
Infrared spectroscopy provides definitive identification of functional groups in 4-hydroxypentan-2-one through characteristic vibrational frequencies [18] [19]. The hydroxyl group exhibits a broad absorption band in the range of 3200-3600 cm⁻¹, with the exact position depending on the extent of hydrogen bonding [19] [20]. The broad nature of this peak indicates significant intermolecular hydrogen bonding in the condensed phase.
The carbonyl stretch appears as a sharp, intense peak at 1710-1730 cm⁻¹, characteristic of aliphatic ketones [21] [22]. This frequency is within the expected range for ketones and confirms the presence of the C=O functionality. The peak intensity and sharpness make it one of the most diagnostic features in the infrared spectrum [23] [24].
Additional characteristic absorptions include the C-O stretch of the alcohol functionality at 1000-1200 cm⁻¹ and various C-H stretching modes in the 2800-3000 cm⁻¹ region [22] [20]. The fingerprint region below 1500 cm⁻¹ contains multiple overlapping peaks corresponding to various bending and stretching vibrations that provide additional structural confirmation [25] [26].
Proton Nuclear Magnetic Resonance spectroscopy of 4-hydroxypentan-2-one reveals distinct signal patterns that confirm the molecular structure [27] [28]. The hydroxyl proton appears as a broad signal in the range of 1.5-3.0 ppm, with the exact chemical shift depending on temperature, concentration, and solvent conditions due to exchange processes [28] [29].
The methine proton attached to the carbon bearing the hydroxyl group (C-4) appears as a multiplet around 3.8-4.2 ppm, shifted downfield by the electron-withdrawing effect of the adjacent oxygen atom [29] [30]. The methylene protons on C-3 appear in the range of 2.5-2.8 ppm, influenced by both the ketone and alcohol functionalities.
The methyl group attached to the alcohol carbon (C-5) appears as a doublet around 1.2-1.3 ppm due to coupling with the adjacent methine proton [27] [29]. The acetyl methyl group attached to the carbonyl carbon appears as a singlet around 2.1-2.2 ppm, characteristic of methyl ketones.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts [31] [32]. The ketone carbonyl carbon appears around 208 ppm, while the alcohol-bearing carbon resonates near 65 ppm. The remaining aliphatic carbons appear in their expected ranges based on their electronic environments and substituent effects [33] [34].